4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that features a pyrrole ring substituted with a benzoyl group containing fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 2-fluoro-4-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride under reflux conditions.
Coupling with Pyrrole Derivative: The acid chloride is then reacted with N,N-dimethyl-1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine or pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of potential drug candidates due to its unique structural features.
Agrochemicals: The compound’s fluorinated groups make it a valuable intermediate in the development of herbicides and pesticides.
Materials Science: Its incorporation into polymers and other materials can enhance properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzoic acid
- 2-fluoro-4-(trifluoromethyl)benzoyl chloride
- 4-(trifluoromethyl)benzoyl chloride
Uniqueness
4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to the combination of its pyrrole ring and the highly electronegative fluorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2O2/c1-21(2)14(23)12-5-8(7-20-12)13(22)10-4-3-9(6-11(10)16)15(17,18)19/h3-7,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZCTVRJPYOJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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